

Technical Support Center: Optimizing Crystal Growth with NDSB-195

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDSB-195

Cat. No.: B013560

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Welcome to the technical support center for **NDSB-195**, a non-detergent sulfobetaine designed to enhance the size and quality of protein crystals. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is **NDSB-195** and how does it work in protein crystallization?

NDSB-195 (Dimethylethylammonium propane sulfonate) is a zwitterionic, non-detergent sulfobetaine that acts as a protein stabilizer and solubilizing agent.^{[1][2][3]} In protein crystallization, it is thought to work by preventing non-specific protein aggregation, a common issue that leads to amorphous precipitate rather than well-ordered crystals.^{[1][2][4]} Its short hydrophobic group interacts with hydrophobic patches on proteins, preventing them from forming disordered aggregates and allowing them to assemble into a crystal lattice.^[1]

Q2: When should I consider using **NDSB-195** in my crystallization experiments?

NDSB-195 is a valuable additive to consider under the following circumstances:

- When initial crystallization screens yield amorphous precipitate.^[4]
- If you are consistently obtaining small, poorly diffracting crystals or showers of microcrystals.^[4]

- When working with proteins that are prone to aggregation.
- To potentially explore new crystal forms.[\[1\]](#)

Q3: What is the typical concentration range for **NDSB-195**?

The recommended working concentration of **NDSB-195** in your protein sample is typically between 0.5 M and 1.0 M.[\[1\]](#)

Q4: How should I prepare and store **NDSB-195** solutions?

NDSB-195 is highly soluble in water (typically >2.0 M).[\[1\]](#) It is recommended to prepare a stock solution, sterile filter it through a 0.22 µm filter to prevent contamination, and store it at room temperature.[\[1\]](#) Be aware that NDSB compounds in solution can degrade over several weeks at room temperature.[\[1\]](#)

Q5: Will **NDSB-195** affect the pH of my crystallization buffer?

At high concentrations (0.5-1.0 M), **NDSB-195** should not significantly alter the pH of well-buffered solutions.[\[1\]](#) However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is advisable to use a buffer concentration of at least 25 mM.[\[1\]](#)

Troubleshooting Guide

Problem 1: After adding **NDSB-195**, I am not getting any crystals or precipitate, even under conditions that previously worked.

- Reason: **NDSB-195** is a solubilizing agent and increases the solubility of the protein.[\[1\]](#) Your previous precipitant concentration is likely now insufficient to induce nucleation and crystal growth.
- Solution: Gradually increase the concentration of your precipitant. A systematic approach is to create a grid screen where you vary the precipitant concentration above your initial "hit" condition. For example, if your original condition was 1.6 M ammonium sulfate, you could screen a range from 1.8 M to 2.4 M in 0.2 M increments.

Problem 2: I am still getting amorphous precipitate even with **NDSB-195**.

- Reason 1: The precipitant concentration may now be too high. While **NDSB-195** increases solubility, a precipitant concentration that is too aggressive can still cause the protein to "crash out" of solution as an amorphous solid.
- Solution 1: If you significantly increased your precipitant concentration, try reducing it in small increments. Fine-tuning the precipitant concentration is key.
- Reason 2: The concentration of **NDSB-195** may not be optimal.
- Solution 2: Screen a range of **NDSB-195** concentrations, for example, 0.25 M, 0.5 M, 0.75 M, and 1.0 M, against your optimal precipitant concentration.

Problem 3: The crystals I'm getting are still small and needle-like.

- Reason: The nucleation rate might be too high, leading to the formation of many small crystals instead of a few large ones.
- Solution:
 - Adjust Precipitant/Protein Ratio: Try slightly lowering the precipitant concentration to slow down nucleation. You can also try varying the ratio of your protein solution to the reservoir solution in a vapor diffusion setup (e.g., 2:1 or 1:2).
 - Temperature: If you are incubating at room temperature, try lowering the temperature to 4°C to slow down the crystallization kinetics.
 - Seeding: Consider microseeding, where you introduce crushed crystals from a previous experiment into a new drop with a slightly lower precipitant concentration to encourage the growth of larger, single crystals.

Data on NDSB-195 Efficacy

The following tables summarize the quantitative effects of **NDSB-195** on protein solubility and crystal size as reported in the literature.

Protein	NDSB-195 Concentration	Effect on Solubility	Reference
Hen Egg-White Lysozyme	0.25 M	Solubility approximately doubled.	[1]
Hen Egg-White Lysozyme	0.75 M	Solubility approximately tripled.	[1]

Protein	NDSB-195 Concentration	Initial Crystal Size (mm)	Final Crystal Size (mm)	Reference
Malate Dehydrogenase (MDH)	Not specified	0.1	0.4	[1]
Hen Egg-White Lysozyme	0.5 M - 1.0 M	Microcrystals	up to 0.5 x 0.5 x 0.75	[4]

Experimental Protocols

Detailed Protocol for Improving Crystal Size with **NDSB-195** using Hanging Drop Vapor Diffusion

This protocol assumes you have an initial crystallization "hit" that you wish to optimize with **NDSB-195**.

Materials:

- Purified protein solution (5-20 mg/mL)
- 1 M **NDSB-195** stock solution (sterile filtered)
- Buffer and precipitant stock solutions from the initial hit condition
- 24-well or 96-well crystallization plates

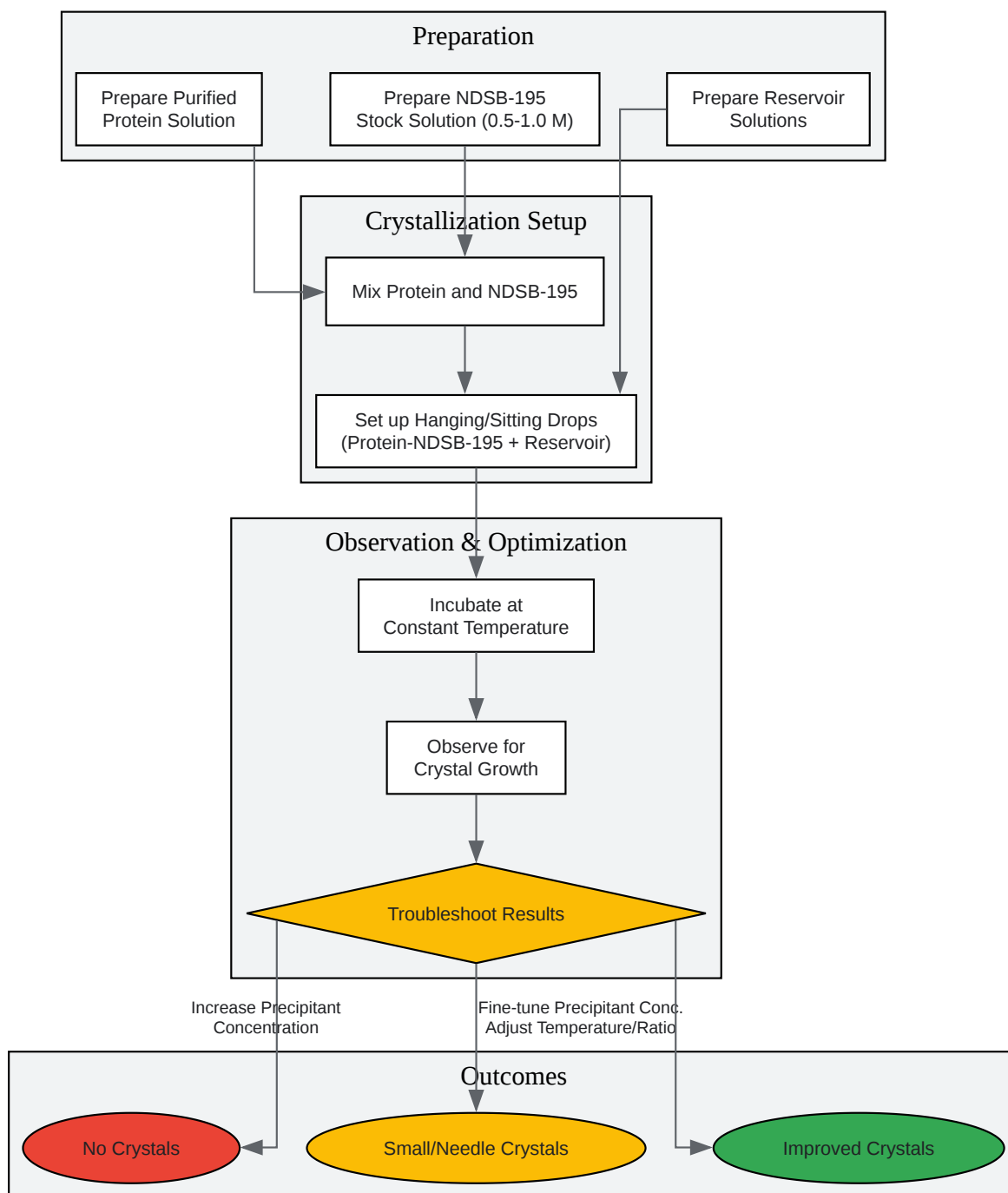
- Siliconized glass cover slips
- Sealing grease or tape

Procedure:

- Prepare the Protein-**NDSB-195** Mixture:
 - In a microcentrifuge tube, mix your protein solution with the 1 M **NDSB-195** stock solution to achieve the desired final **NDSB-195** concentration (e.g., for a final concentration of 0.5 M **NDSB-195** in a 10 μ L final drop volume, you would mix your protein and **NDSB-195** in the appropriate ratio before adding the reservoir solution). Crucially, **NDSB-195** must be added to the protein before the precipitant.[\[1\]](#)
- Prepare the Reservoir Solutions:
 - Prepare a series of reservoir solutions with increasing concentrations of the precipitant. A good starting point is to increase the precipitant concentration by 10-50% compared to your initial hit. For example, if your original hit was with 15% PEG 4000, prepare reservoirs with 18%, 21%, and 24% PEG 4000.
- Set up the Hanging Drops:
 - Grease the rim of the wells of your crystallization plate.
 - On a clean cover slip, pipette 1 μ L of your protein-**NDSB-195** mixture.
 - Add 1 μ L of the corresponding reservoir solution to the protein drop.
 - Carefully invert the cover slip and place it over the well, ensuring a good seal.
- Incubation and Observation:
 - Incubate the plate at a constant temperature.
 - Monitor the drops for crystal growth regularly over several days to weeks.
- Optimization:

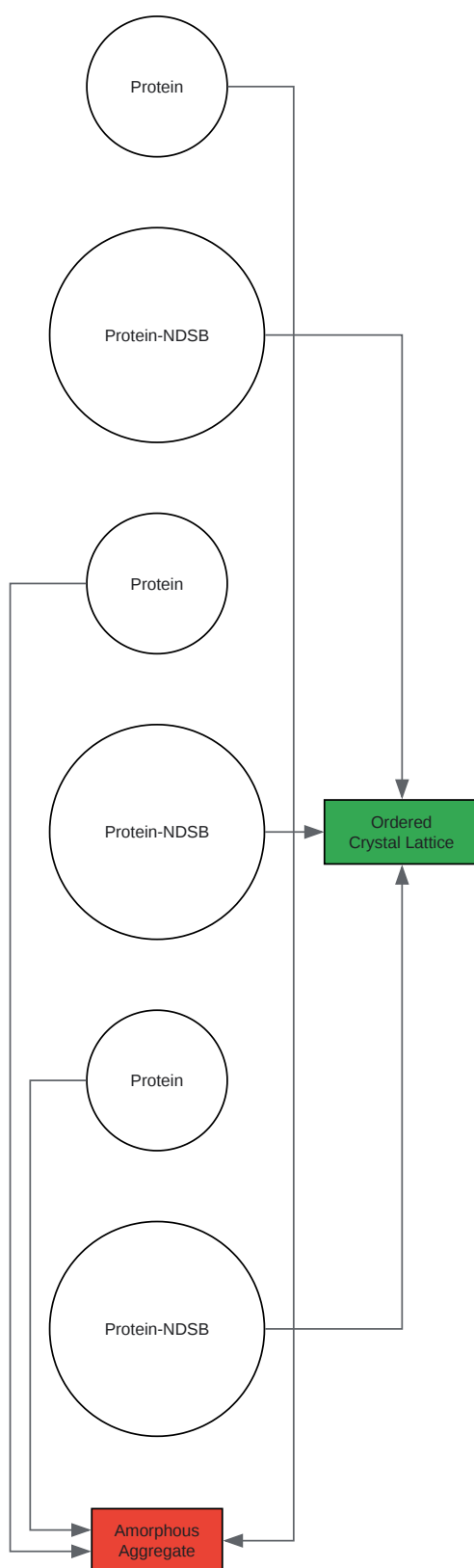
- Based on the results, you can further optimize by making finer adjustments to the precipitant concentration, varying the **NDSB-195** concentration, or changing the protein-to-reservoir drop ratio.

Visualizations



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Caption: Experimental workflow for using **NDSB-195** to improve crystal size and quality.



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Caption: Proposed mechanism of **NDSB-195** in preventing aggregation and promoting crystallization.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Crystal Growth with NDSB-195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013560#strategies-for-improving-crystal-size-and-quality-with-ndsb-195]

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